N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-9(16)12-4-3-10(19-12)5-6-14-20(17,18)11-7-13-15(2)8-11/h3-4,7-8,14H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNKALKJXDZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic methods include:
Thiophene Synthesis: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyrazole Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Sulfonamide Formation: The final step involves the sulfonation of the pyrazole intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This mechanism is crucial for developing treatments for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Research
This compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cell death in tumor cells positions it as a potential candidate for cancer therapy.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It may exhibit protective properties against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. The implications for treating conditions such as Alzheimer's disease and Parkinson's disease are significant, warranting further investigation.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria. The results indicated that the compound could serve as a scaffold for developing new antibiotics. -
Cancer Cell Line Study
In a study involving various cancer cell lines, the compound was found to significantly reduce cell viability in a dose-dependent manner. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting potential therapeutic applications in oncology. -
Neuroprotection Study
Research on neuroprotection indicated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This finding supports its potential role in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Research Findings and Hypotheses
- Anti-inflammatory Potential: Structural analogy to thiadiazole-pyrazole sulfonamides implies possible COX-2 inhibition, though the acetylthiophene may shift activity toward LOX or PDE4 pathways.
- Synthetic Challenges : Unlike the hydrazine-bridged compound in , the target’s synthesis requires regioselective sulfonamide formation and acetylthiophene coupling, which may limit yield compared to H-series derivatives.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2034340-66-2
- Molecular Formula : C12H15N3O3S
- Molecular Weight : 313.4 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study by J. Pestics highlighted the efficacy of pyrazole derivatives against various fungi, suggesting that this compound may share similar properties due to its structural features .
Anticancer Potential
The compound has been investigated for its anticancer properties. A study published in ACS Omega found that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The sulfonamide group in this compound may enhance its interaction with biological targets, potentially leading to increased anticancer activity.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. The mechanism of action could involve the inhibition of pro-inflammatory cytokines, as seen in other sulfonamide-containing compounds . This suggests a potential application in treating inflammatory diseases.
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COX), which are crucial in inflammation and pain signaling.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, leading to reduced proliferation of cancer cells.
- Oxidative Stress Reduction : Similar compounds have shown the ability to reduce oxidative stress, contributing to their protective effects against cellular damage.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| J. Pestics (2023) | Demonstrated antifungal activity of pyrazole derivatives, suggesting potential for this compound in treating fungal infections. |
| ACS Omega (2023) | Reported on the anticancer effects of pyrazole derivatives, indicating possible pathways for this compound's efficacy against tumors. |
| RSC Advances (2023) | Explored the anti-inflammatory properties of sulfonamide derivatives, supporting the hypothesis that this compound may reduce inflammation through cytokine modulation. |
Q & A
Basic: What are the standard synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide?
Answer:
The synthesis typically involves sequential functionalization of the pyrazole and thiophene moieties. A common approach includes:
Sulfonamide Formation: Reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with a thiophene-containing amine (e.g., 2-(5-acetylthiophen-2-yl)ethylamine) under basic conditions (pH 8–10) in anhydrous dichloromethane .
Electrophilic Substitution: Introducing the acetyl group to the thiophene ring via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Key challenges include controlling competing side reactions (e.g., over-acylation) and ensuring regioselectivity in the thiophene ring .
Advanced: How can reaction conditions be optimized to resolve low yields in the sulfonamide coupling step?
Answer:
Low yields often arise from incomplete nucleophilic displacement or hydrolysis of the sulfonyl chloride. Optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize decomposition .
- Base Choice: Replace aqueous NaOH with organic bases (e.g., triethylamine) to avoid pH-driven side reactions .
Yield improvements (from ~50% to >80%) have been reported by adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry of the pyrazole and thiophene rings (e.g., acetyl group at C5 of thiophene ).
- HSQC/HMBC verifies connectivity between sulfonamide and ethyl-thiophene groups .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- HPLC: Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How can contradictory biological activity data from similar sulfonamide derivatives be analyzed?
Answer:
Contradictions may arise from:
- Structural Variations: Subtle differences in substituents (e.g., acetyl vs. methoxy groups) altering target binding .
- Assay Conditions: Variability in cell lines, enzyme isoforms, or incubation times .
- Solubility Issues: Poor aqueous solubility leading to false negatives in in vitro assays .
Resolution involves: - Dose-Response Curves: Assess potency (IC₅₀) across multiple concentrations .
- Molecular Dynamics Simulations: Compare binding modes of analogs to identify critical interactions .
Basic: What are the common reactivity patterns of the pyrazole-sulfonamide moiety in this compound?
Answer:
- Sulfonamide Hydrolysis: Acidic/basic conditions cleave the S–N bond, generating sulfonic acids and amines .
- Pyrazole Ring Functionalization: Electrophilic substitution at C3/C5 positions (e.g., nitration, halogenation) .
- Coordination Chemistry: The sulfonamide group acts as a ligand for metal ions (e.g., Zn²⁺), relevant in catalysis .
Advanced: How can computational modeling predict the biological targets of this compound?
Answer:
- Molecular Docking: Screen against protein databases (e.g., PDB) to identify binding pockets (e.g., COX-2, carbonic anhydrase) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity trends .
- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity risks .
For example, acetyl-thiophene analogs show affinity for kinases due to hydrophobic interactions with ATP-binding pockets .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases .
- Antimicrobial Screening: Broth microdilution (MIC) against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Ensure DMSO concentration <1% to avoid solvent interference .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Thiophene Modifications: Replace acetyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
- Pyrazole Substitution: Introduce methyl or halogens at C3 to sterically block metabolic degradation .
- Sulfonamide Bioisosteres: Replace –SO₂NH– with tetrazoles or phosphonamides to improve solubility .
Data from analogs suggest acetyl-thiophene derivatives exhibit 10-fold higher potency than furan-containing counterparts .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiophene ring .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
- Purity Monitoring: Annual HPLC reanalysis to detect degradation products .
Advanced: What future research directions are suggested by current data on similar compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
